molecular formula C15H13N3O2S2 B4702638 N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide

Cat. No. B4702638
M. Wt: 331.4 g/mol
InChI Key: VBJOYBONSKPGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide, also known as MTAA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide is not fully understood, but it is believed to act on multiple targets in the brain, including the NMDA receptor and the GABA-A receptor. It has also been shown to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide has been shown to have a number of biochemical and physiological effects, including increasing levels of the neurotransmitter GABA, reducing levels of the neurotransmitter glutamate, and reducing oxidative stress and inflammation in the brain. N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide has also been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide in lab experiments is its neuroprotective effects, which make it a useful tool for studying neurodegenerative diseases and traumatic brain injury. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are a number of future directions for research on N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide, including further studies on its mechanism of action, its potential as a treatment for depression and anxiety, and its potential as a tool for studying neurodegenerative diseases and traumatic brain injury. Additionally, there is potential for the development of new compounds based on the structure of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide that may have even greater neuroprotective effects.

Scientific Research Applications

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in models of traumatic brain injury. N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide has also been studied for its potential as a treatment for depression and anxiety.

properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-20-11-6-4-10(5-7-11)14-17-18-15(22-14)16-13(19)9-12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJOYBONSKPGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide
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N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide

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